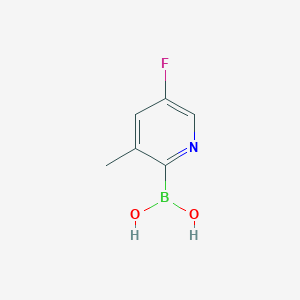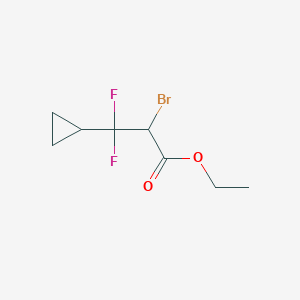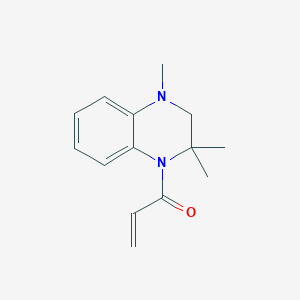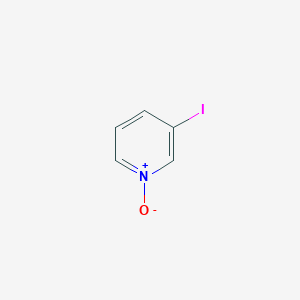![molecular formula C17H17ClN2O2 B2663277 1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea CAS No. 2097924-23-5](/img/structure/B2663277.png)
1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a 1-benzofuran or coumarone . It consists of a fused benzene and furan ring. Benzofuran and its derivatives are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a chlorophenyl group, and a urea linkage. The benzofuran ring is a fused ring system that includes a five-membered furan ring and a six-membered benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the chlorophenyl group and the urea linkage could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Potential
Research has explored derivatives of urea compounds, such as 1-Aryl-3-(2-chloroethyl) ureas, for their cytotoxicity against human adenocarcinoma cells. Some compounds exhibited comparable cytotoxicity to chlorambucil, a known anticancer agent, highlighting their potential as anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Insecticide Action
The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, has been determined, providing insights into its mechanism of action. The study's findings could inform the development of new insecticides with enhanced efficacy and specificity (Cho, Kim, Lee, & Kim, 2015).
Cytokinin Activity
N-phenyl-N′-(4-pyridyl)urea derivatives have been synthesized and evaluated for their cytokinin activity, which is crucial for plant growth and development. Some derivatives showed high activity, suggesting their use in agricultural applications to promote crop yield (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Corrosion Inhibition
Urea derivatives have been investigated for their role in corrosion inhibition of mild steel in acidic environments. These compounds show promise as corrosion inhibitors, offering a potential application in protecting industrial metal infrastructure (Bahrami & Hosseini, 2012).
Structural Insights
Studies on the crystal structure of related urea compounds provide valuable insights into their molecular geometry, intermolecular interactions, and potential applications in designing new materials with specific properties (Choi, Seo, Son, & Lee, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-5-12(6-8-14)9-19-17(21)20-10-13-11-22-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYCERCTMDYIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2663196.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2663207.png)





